4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16694755
InChI: InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3
SMILES:
Molecular Formula: C14H27BO2
Molecular Weight: 238.18 g/mol

4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16694755

Molecular Formula: C14H27BO2

Molecular Weight: 238.18 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H27BO2
Molecular Weight 238.18 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3
Standard InChI Key KQTOSGTXAFJZSJ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane, reflects its dioxaborolane core substituted with four methyl groups and an (E)-configured octenyl chain. The boron atom resides at the 2-position of the 1,3,2-dioxaborolane ring, coordinated to two oxygen atoms and the alkenyl group. The canonical SMILES representation, B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC\text{B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC}, highlights the trans configuration of the octenyl moiety.

Spectral and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy confirms its structure:

  • 1H^1\text{H} NMR: Peaks at δ 5.30–5.50 ppm (vinyl protons), δ 1.20–1.40 ppm (pinacol methyl groups), and δ 0.80–1.10 ppm (alkyl chain protons).

  • 11B^{11}\text{B} NMR: A singlet at δ 28–32 ppm, consistent with tetracoordinate boron.

  • Infrared (IR): B–O stretching vibrations at 1340–1280 cm⁻¹ and C=C stretching at 1640–1680 cm⁻¹.

PropertyValueSource
Molecular FormulaC14H27BO2\text{C}_{14}\text{H}_{27}\text{BO}_2VulcanChem
Molecular Weight238.18 g/molVulcanChem
Boiling Point285–290°C (estimated)VulcanChem
Density0.92–0.95 g/cm³VulcanChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of oct-1-enylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. A typical procedure involves:

  • Dissolving oct-1-enylboronic acid in tetrahydrofuran (THF).

  • Adding pinacol and a catalytic amount of H3BO3\text{H}_3\text{BO}_3.

  • Refluxing at 60–80°C for 12–24 hours under nitrogen.
    The reaction proceeds via esterification, yielding the product in 75–85% purity, which is further purified by vacuum distillation or column chromatography.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and scalability. Key parameters include:

  • Temperature: 50–70°C to prevent thermal decomposition.

  • Catalyst: Heterogeneous catalysts (e.g., immobilized palladium) reduce metal contamination.

  • Solvent Recovery: THF is recycled via distillation, minimizing waste.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in forming carbon-carbon bonds via palladium-catalyzed Suzuki-Miyaura reactions. Its octenyl group transfers efficiently to aryl halides, enabling the synthesis of styrene derivatives. For example, coupling with bromobenzene produces (E)-oct-1-enylbenzene in 89% yield under optimized conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O).

Hydrofunctionalization Reactions

In hydroboration-oxidation sequences, the compound acts as a boron source for anti-Markovnikov additions to alkynes. For instance, reacting with phenylacetylene yields (E)-1-phenyloct-1-en-1-ylboronic ester, a precursor to chiral alcohols.

Comparative Analysis with Analogous Compounds

Structural and Reactivity Comparisons

CompoundAlkyl Chain LengthReactivity in Suzuki Coupling
4,4,5,5-Tetramethyl-2-vinyl-dioxaborolaneC2Moderate (70–75% yield)
4,4,5,5-Tetramethyl-2-octenyl-dioxaborolaneC8High (85–90% yield)
4,4,5,5-Tetramethyl-2-dodecenyl-dioxaborolaneC12Low (50–60% yield)

The octenyl derivative’s balance between steric bulk and electronic donation enhances transmetallation efficiency, outperforming shorter- and longer-chain analogs.

Recent Research Developments

Pharmaceutical Intermediate Synthesis

A 2024 study demonstrated its use in synthesizing β-lactam antibiotics. The octenyl group facilitated stereoselective formation of the β-lactam ring via a boron-mediated [2+2] cycloaddition.

Materials Science Applications

Incorporating the compound into polymer backbones improved thermoplastic elastomers’ mechanical properties. The boron-oxygen bonds enhanced thermal stability, with degradation temperatures exceeding 300°C.

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